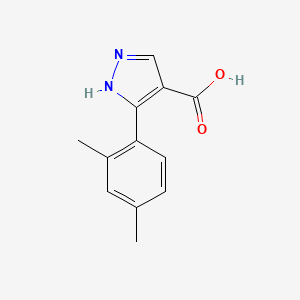

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

描述

3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2,4-dimethylphenyl substituent at the pyrazole ring’s 3-position. This compound is of interest in medicinal and agrochemical research due to the pyrazole scaffold’s versatility in modulating biological activity.

属性

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)11-10(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEQBBPEZHGSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=NN2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217520 | |

| Record name | 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-75-5 | |

| Record name | 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example, treatment with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester:

Reaction:

Conditions:

-

Catalyst: Concentrated

-

Temperature: Reflux (~78°C for ethanol)

-

Yield: Not explicitly reported, but analogous reactions show >80% efficiency .

Amide Formation

The acid reacts with amines to form amides, often via intermediate acid chlorides. Thionyl chloride () or oxalyl chloride converts the carboxylic acid to an acid chloride, which subsequently reacts with amines:

Reaction Sequence:

Example:

-

Reaction with hydrazine () produces the hydrazide derivative, a precursor for heterocyclic compounds like oxadiazoles .

Conditions:

-

, reflux, 2–4 hours

-

Amine in anhydrous , 0°C to room temperature

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents:

Reaction:

Conditions:

-

Reagent: Lithium aluminum hydride ()

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

Oxidation of Methyl Substituents

The methyl groups on the 2,4-dimethylphenyl ring can undergo oxidation to carboxylic acids under harsh conditions:

Reaction:

Conditions:

-

Reagent: in acidic or neutral aqueous medium

-

Temperature: 60–100°C

-

Note: This reaction is inferred from similar oxidation pathways for pyrazole derivatives .

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, forming a simpler pyrazole derivative:

Reaction:

Conditions:

Table 2: Reaction Yields (Analogs)

| Reaction | Yield (%) | Source Compound |

|---|---|---|

| Esterification | 80–90 | Pyrazole-4-carboxylic acid analogs |

| Amide formation | 75–85 | Quinoline-pyrazole hybrids |

| Reduction | 70–85 | Pyrazolemethanol derivatives |

科学研究应用

3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

作用机制

The mechanism of action of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic Acid

- Structure : Features a chloro and ethoxy group at the phenyl ring’s 3- and 4-positions, respectively.

- Properties : The electron-withdrawing chloro group increases acidity (pKa ~2.5–3.0), while the ethoxy group introduces steric bulk. This combination may enhance antimicrobial activity compared to the dimethylphenyl analog due to stronger electrophilic interactions .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Contains three chlorine atoms across two phenyl rings and a methyl group on the pyrazole.

- Properties : High molecular weight (381.64 g/mol) and electronegativity from chlorine atoms improve binding to hydrophobic enzyme pockets. Demonstrated antifungal activity against Candida spp. (MIC: 8–16 µg/mL) .

| Compound | Substituents (Phenyl Ring) | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| 3-(2,4-Dimethylphenyl) analog | 2,4-dimethyl | 216.24 | Not explicitly reported |

| 3-(3-Cl-4-ethoxyphenyl) | 3-Cl, 4-OCH2CH3 | 266.68 | Kinase inhibition (inferred) |

| 5-(4-Cl)-1-(2,4-Cl2)-4-Me | 4-Cl, 2,4-Cl2, 4-Me | 381.64 | Antifungal (MIC: 8–16 µg/mL) |

Substituent Effects on the Pyrazole Ring

3-Methyl-1H-pyrazole-4-carboxylic Acid

- Synthesis: Produced via cyclization of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate (75% yield), followed by hydrolysis (88% yield) .

- Properties : Simpler structure with a methyl group at the 3-position. Lower molecular weight (140.13 g/mol) increases aqueous solubility (logP: −0.3) but reduces lipophilicity-driven bioactivity compared to the dimethylphenyl analog.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- Structure : Difluoromethyl (electron-withdrawing) and methyl groups at the 3- and 1-positions, respectively.

- Properties : The difluoromethyl group enhances metabolic stability and acidity (pKa ~1.8–2.2). Used as an intermediate in fungicides (e.g., BASF’s D0903 method) .

Antioxidant Activity

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives : Exhibited DPPH radical scavenging (IC50: 12–28 µM), comparable to ascorbic acid (IC50: 10 µM). The aldehyde moiety may contribute to redox activity, unlike carboxylic acid derivatives .

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives : Showed moderate DPPH inhibition (IC50: 45–85 µg/mL) via electron donation from nitrile groups .

Antimicrobial Activity

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives : Active against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MFC: 64 µg/mL) due to nitrile-mediated membrane disruption .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl Analog : Superior antifungal activity (MIC: 8 µg/mL) attributed to chlorine atoms enhancing target binding .

生物活性

3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to a class of compounds known as pyrazoles, which are recognized for their versatile pharmacological profiles. Pyrazoles are often employed as scaffolds in drug development due to their ability to interact with various biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : This compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro studies show that derivatives of this compound can significantly reduce inflammatory markers such as TNF-α and IL-6 .

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. Studies indicate that modifications in the pyrazole structure enhance antimicrobial efficacy .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. For instance, certain analogs have been evaluated for their ability to inhibit EGFR-TK (epidermal growth factor receptor tyrosine kinase), which is implicated in tumor growth .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, leading to reduced synthesis of prostaglandins that mediate inflammation .

- Receptor Modulation : It may also influence various signaling pathways by modulating receptor activity related to inflammation and cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Anti-inflammatory Studies : A series of derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Testing : In vitro tests revealed that specific analogs exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds showing minimal inhibitory concentrations (MIC) below 100 µg/mL .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound, demonstrating a reduction in carrageenan-induced edema comparable to established NSAIDs .

Data Table

常见问题

Q. What are the established synthetic routes for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis under basic conditions to yield the carboxylic acid . Optimization involves adjusting stoichiometry, reaction temperature (typically 80–100°C), and catalyst selection (e.g., acetic acid for cyclization). Post-synthetic purification via recrystallization or column chromatography ensures high purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, N–H stretch at ~3200 cm⁻¹ for pyrazole) .

- NMR : and NMR confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl, pyrazole ring protons) .

- X-ray crystallography : Resolves structural ambiguities (e.g., planarity of the pyrazole ring, dihedral angles between substituents). Monoclinic or orthorhombic crystal systems are common for related pyrazole derivatives .

Q. How should researchers handle safety and stability concerns during experimental work?

- Storage : Store at –20°C in airtight containers to prevent degradation .

- Hazard mitigation : Use PPE (gloves, goggles) due to potential irritancy from decomposition products (e.g., carbon oxides, nitrogen oxides) .

- Stability testing : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures and avoid conditions that trigger hazardous reactions (e.g., exposure to strong oxidizers) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, aiding in rational drug design or coordination chemistry studies. For example, the carboxylic acid group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions to rule out false positives .

- Structural analogs : Compare activity with derivatives (e.g., 5-chloro or trifluoromethyl substitutions) to identify pharmacophore requirements .

- Metabolic stability assays : Use hepatic microsomes to assess whether discrepancies arise from rapid in vivo degradation .

Q. How can researchers design derivatives to enhance solubility or bioavailability?

- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Co-formulate with cyclodextrins or salts (e.g., sodium or lysine) to enhance aqueous solubility .

- SAR studies : Introduce polar groups (e.g., hydroxyl, amine) at the 2,4-dimethylphenyl moiety while monitoring LogP changes .

Q. What advanced analytical methods are used to study coordination complexes with this ligand?

- Single-crystal XRD : Determines binding modes (e.g., monodentate vs. bidentate coordination via the carboxylic acid and pyrazole nitrogen) .

- Mössbauer spectroscopy : Characterizes iron complexes for redox-active applications .

- EPR spectroscopy : Probes paramagnetic metal centers (e.g., Cu(II), Mn(II)) in catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。